Structural Distinction from Nicergoline: The Chloro-Analogue Differentiation
Debromo Chloro Nicergoline (Impurity A) is structurally distinguished from the parent drug Nicergoline by the substitution of a chlorine atom for the bromine atom on the nicotinoyl moiety of the ergoline core [1]. This structural difference arises as a synthetic by-product during Nicergoline manufacturing and yields distinct molecular properties [1]. The compound is one of eight synthetic by-products identified in Nicergoline, as opposed to degradation products formed under stress conditions [2].
| Evidence Dimension | Molecular structure and elemental composition |
|---|---|
| Target Compound Data | C24H26ClN3O3; Molecular Weight: 439.93 g/mol; Contains 5-chloronicotinate ester moiety |
| Comparator Or Baseline | Nicergoline: C24H26BrN3O3; Molecular Weight: 484.39 g/mol; Contains 5-bromonicotinate ester moiety |
| Quantified Difference | Replacement of bromine (atomic mass ~79.9) with chlorine (atomic mass ~35.5); mass difference of 44.46 g/mol; distinct isotopic pattern for MS detection |
| Conditions | Structural elucidation by ESI-TOF/MS and ESI-MS/MS; confirmed via impurity reference matching and mass spectral fragmentation analysis |
Why This Matters
This structural distinction enables unambiguous identification of this specific synthetic by-product in Nicergoline API and finished products, a requirement for regulatory compliance and batch release testing.
- [1] Veeprho. Nicergoline Impurities and Related Compound. View Source
- [2] Zeng XF, Liu J, Song M, Hang TJ. Identification of related substances in nicergoline by HPLC-MS. Acta Pharmaceutica Sinica. 2015;50(8):1026-1031. View Source
